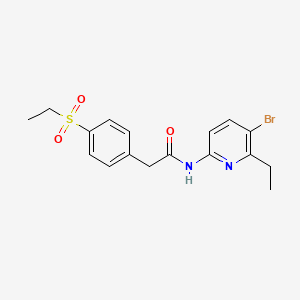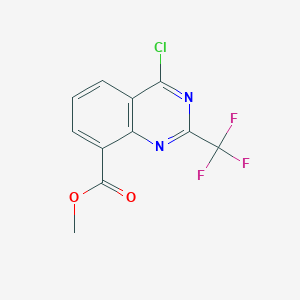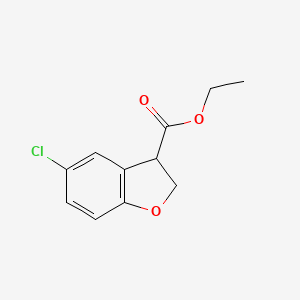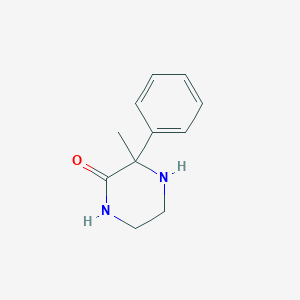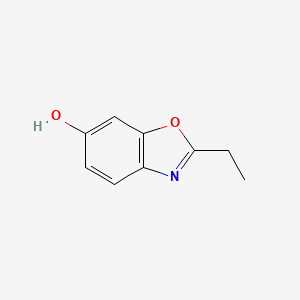![molecular formula C9H11Br2NO B13879324 2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine is a brominated pyridine derivative This compound is characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the pyridine ring, and a tert-butoxy group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine typically involves the bromination of 6-[(2-methylpropan-2-yl)oxy]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture would be subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-[(2-methylpropan-2-yl)oxy]pyridine or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its brominated structure, which can enhance biological activity.
Material Science: Used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups or the removal of existing ones.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-6-methylpyridine: Similar structure but with a methyl group instead of a tert-butoxy group.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: Contains bromine atoms at different positions and an additional aromatic ring.
Uniqueness
2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine is unique due to the presence of both bromine atoms and a tert-butoxy group on the pyridine ring
Propiedades
Fórmula molecular |
C9H11Br2NO |
|---|---|
Peso molecular |
309.00 g/mol |
Nombre IUPAC |
2,3-dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H11Br2NO/c1-9(2,3)13-7-5-4-6(10)8(11)12-7/h4-5H,1-3H3 |
Clave InChI |
SGSKQPHDSLJBBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC(=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


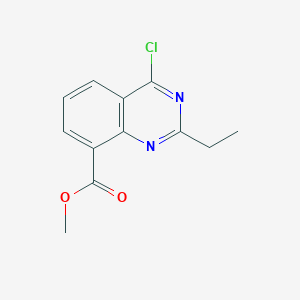
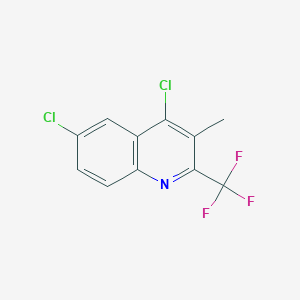
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
